molecular formula C14H17N3O B2943811 4-Benzyl-2-(1H-pyrazol-4-yl)morpholine CAS No. 2228909-51-9

4-Benzyl-2-(1H-pyrazol-4-yl)morpholine

Cat. No.: B2943811
CAS No.: 2228909-51-9
M. Wt: 243.31
InChI Key: RMQDWWUEVVTYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-2-(1H-pyrazol-4-yl)morpholine (CAS 2228909-51-9) is a high-purity synthetic organic compound with the molecular formula C14H17N3O and a molecular weight of 243.30 g/mol . This compound is a morpholine-pyrazole hybrid, a class of structures that has garnered significant interest in modern medicinal chemistry for the development of novel therapeutic agents . The integration of the morpholine ring, known for improving physicochemical properties and binding affinity, with the privileged pyrazole pharmacophore makes this compound a valuable scaffold in drug discovery research . Primary research applications for this compound and its structural analogs are focused heavily in the field of oncology. Specifically, morpholine-pyrazole hybrids have been synthesized and investigated as potent inhibitors of tubulin polymerization, a key mechanism for developing anticancer agents . In vitro studies on similar hybrids have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) carcinomas . The compound's structure aligns with current research strategies that employ pharmacophore hybridization to create new chemical entities with enhanced biological potency and potential for multi-target therapies . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-2-(1H-pyrazol-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-4-12(5-3-1)10-17-6-7-18-14(11-17)13-8-15-16-9-13/h1-5,8-9,14H,6-7,10-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQDWWUEVVTYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Benzyl 2 1h Pyrazol 4 Yl Morpholine and Analogues

Synthetic Routes to the Core 4-Benzyl-2-(1H-pyrazol-4-yl)morpholine Scaffold

The construction of the this compound framework necessitates a multi-step approach that involves the formation of the individual morpholine (B109124) and pyrazole (B372694) rings and their subsequent linkage. The synthetic design can be approached by either forming the morpholine ring first, followed by the introduction of the pyrazole moiety, or by building the morpholine ring onto a pre-functionalized pyrazole precursor.

The synthesis of substituted morpholine rings is a well-established area of heterocyclic chemistry, with several reliable methods available. researchgate.net A common and effective strategy involves the cyclization of appropriately substituted amino alcohol precursors.

Key synthetic pathways include:

Intramolecular Cyclization of N-substituted Diethanolamine (B148213) Derivatives: This classical approach involves the dehydration of an N-substituted diethanolamine derivative, often promoted by a strong acid, to yield the corresponding morpholine ring. The N-benzyl group can be introduced before cyclization.

Palladium-Catalyzed Carboamination: A more modern and versatile method is the Pd-catalyzed intramolecular carboamination of substituted ethanolamine (B43304) derivatives. nih.govnih.gov This reaction creates the morpholine ring by forming a carbon-carbon and a carbon-nitrogen bond in a single cascade, allowing for the stereocontrolled synthesis of cis-substituted morpholines. nih.govnih.gov The process typically involves reacting an N-protected amino alcohol with an aryl or alkenyl bromide in the presence of a palladium catalyst and a suitable base. nih.gov

Ring-Opening and Cascade Reactions: Another innovative route involves the reaction of nucleophiles with activated small rings like tosyl-oxazetidines. acs.org For instance, the reaction of a 2-tosyl-1,2-oxazetidine with α-formyl carboxylates in the presence of a base can initiate a cascade sequence involving ring opening and spontaneous ring closure to deliver substituted morpholine hemiaminals, which can be further elaborated. acs.org

Table 1: Comparison of Selected Morpholine Ring Formation Methods
MethodPrecursorsKey ReagentsAdvantages
Intramolecular Dehydration N-substituted diethanolamineStrong acid (e.g., H₂SO₄)Simple, uses readily available starting materials.
Pd-Catalyzed Carboamination nih.govnih.govSubstituted ethanolamine, Aryl/Alkenyl bromidePd(OAc)₂, Ligand (e.g., P(2-furyl)₃), Base (e.g., NaOtBu)High stereoselectivity, good functional group tolerance.
Oxazetidine Ring-Opening acs.org2-Tosyl-1,2-oxazetidine, Nucleophile (e.g., α-formyl ester)Base (e.g., DBU, K₂CO₃)Provides access to highly functionalized morpholines.

The pyrazole ring is an aromatic heterocycle that can be synthesized through several well-documented condensation and cycloaddition reactions. researchgate.netijpsjournal.com The choice of method often depends on the desired substitution pattern on the pyrazole ring.

Common strategies for forming the pyrazole nucleus include:

Cyclocondensation with Hydrazine (B178648): The most prevalent method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone, and a hydrazine derivative. nih.govrdd.edu.iq To obtain an unsubstituted N1 position on the pyrazole, hydrazine hydrate (B1144303) is typically used. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

1,3-Dipolar Cycloaddition: This method involves the reaction of a dipolarophile (e.g., an alkyne or alkene) with a 1,3-dipole, such as a nitrile imine generated in situ from a hydrazonoyl halide. nih.govorganic-chemistry.org This approach offers a high degree of regiochemical control for the synthesis of substituted pyrazoles.

Multicomponent Reactions: One-pot multicomponent reactions provide an efficient route to highly substituted pyrazoles. researchgate.net For example, a three-component reaction of an aldehyde, tosylhydrazine, and a terminal alkyne can yield 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

Linking the pre-synthesized morpholine and pyrazole rings, or constructing one ring upon the other, is the crucial final stage. A logical approach involves synthesizing a morpholine derivative bearing a functional group that can be elaborated into the pyrazole ring.

A plausible synthetic pathway could involve:

Synthesis of a Functionalized Morpholine: A 2-substituted morpholine, such as 4-benzyl-2-(bromomethyl)morpholine, can be synthesized.

Elaboration to a 1,3-Dicarbonyl Precursor: The bromomethyl group can be used to alkylate a suitable C2-synthon, like diethyl malonate. Subsequent chemical transformations can convert this intermediate into a 1,3-dicarbonyl equivalent attached to the C2 position of the morpholine ring.

Pyrazole Ring Formation: The final step would be the cyclocondensation of the 1,3-dicarbonyl-substituted morpholine with hydrazine hydrate to form the desired 4-pyrazolyl moiety, yielding this compound.

Alternatively, a pyrazole with a reactive side chain, such as 4-(2,2-dimethoxyethyl)-1H-pyrazole, could serve as the starting point. The aldehyde, unmasked from the acetal, could undergo a reductive amination with an amino alcohol, followed by cyclization to form the morpholine ring.

Synthesis of Structural Analogues and Derivatives for Academic Exploration

The core this compound scaffold allows for extensive chemical modification at several positions, enabling the systematic exploration of structure-activity relationships for academic research. Key areas for derivatization include the benzyl (B1604629) moiety and the pyrazole ring.

The N-benzyl group on the morpholine ring is readily introduced via N-alkylation of a secondary amine precursor with a benzyl halide. This step is highly amenable to modification by simply varying the substitution pattern on the benzyl halide. This allows for the introduction of a wide range of electronic and steric diversity. The general reaction involves treating the 2-(1H-pyrazol-4-yl)morpholine intermediate with a substituted benzyl chloride or bromide in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) in a polar aprotic solvent. mdpi.com

Table 2: Examples of Benzyl Moiety Modifications
ReagentResulting N-SubstituentPotential Effect
Benzyl chlorideBenzylParent compound
4-Methoxybenzyl chloride4-MethoxybenzylElectron-donating group
4-Nitrobenzyl chloride4-NitrobenzylElectron-withdrawing group
4-Chlorobenzyl chloride4-ChlorobenzylHalogen substitution
2,4-Dichlorobenzyl chloride2,4-DichlorobenzylSteric and electronic modification
Naphthylmethyl chlorideNaphthylmethylIncreased aromatic system size

The pyrazole ring offers multiple sites for chemical derivatization, including the N1 nitrogen and the C3, C4, and C5 carbons. nih.govnih.gov

N1-Substitution: The unsubstituted N-H of the pyrazole ring can be readily alkylated, arylated, or acylated. nih.gov For example, reaction with an alkyl halide (e.g., methyl iodide) or a different benzyl halide in the presence of a base would yield N1-substituted analogues.

C4-Substitution: In an unsubstituted pyrazole, the C4 position is the most electron-rich and is thus the primary site for electrophilic substitution reactions such as halogenation (using NBS or NCS), nitration (using nitric acid/sulfuric acid), or formylation (via the Vilsmeier-Haack reaction). nih.govbenthamopen.com

C3- and C5-Substitution: Introducing substituents at the C3 and C5 positions is most effectively achieved by starting the synthesis with a correspondingly substituted 1,3-dicarbonyl precursor. For instance, using a 1,3-diketone with different R groups (R-CO-CH₂-CO-R') will lead to a pyrazole with corresponding substituents at the C3 and C5 positions.

Table 3: Strategies for Pyrazole Ring Derivatization
PositionReaction TypeTypical ReagentsResulting Functional Group
N1 Alkylation/ArylationR-X (Alkyl/Aryl Halide), BaseN-Alkyl, N-Aryl
C4 HalogenationNBS, NCS-Br, -Cl
C4 NitrationHNO₃/H₂SO₄-NO₂
C4 Formylation nih.govPOCl₃, DMF (Vilsmeier-Haack)-CHO
C3 / C5 De novo synthesisSubstituted 1,3-diketonesAlkyl, Aryl, etc.

Substitution Patterns on the Morpholine Ring

The ability to introduce a variety of substituents onto the morpholine ring of this compound is crucial for the exploration of structure-activity relationships (SAR). Methodologies for the synthesis of C-substituted morpholines are diverse, often involving the cyclization of appropriately functionalized precursors.

One common strategy involves the use of substituted amino alcohols as key building blocks. For instance, the reaction of N-benzylated amino alcohols with suitable dielectrophiles can lead to the formation of the morpholine ring with pre-installed substituents. The specific substitution pattern is dictated by the choice of the starting amino alcohol.

Another versatile approach is the modification of a pre-formed morpholine ring. Functional groups on the morpholine core can be manipulated to introduce further diversity. For example, a hydroxyl group on the morpholine ring can be oxidized to a ketone, which can then undergo a variety of reactions such as Grignard additions or Wittig reactions to introduce carbon-based substituents.

The following table summarizes various synthetic approaches to achieve different substitution patterns on the morpholine ring, based on established methodologies for morpholine synthesis.

Starting Material/PrecursorReagents and ConditionsResulting Substitution Pattern on Morpholine Ring
Substituted 2-(benzylamino)ethan-1-olDihaloethane, BaseC5/C6-substitution
N-benzyl-2-(oxiran-2-yl)methanamineAcid or base catalysisC3-substitution
4-Benzylmorpholin-3-oneReduction (e.g., LiAlH4), followed by functional group manipulationC3-substitution
2-Aryl-4-benzylmorpholineFunctionalization of the aryl group (e.g., electrophilic aromatic substitution)C2-aryl substitution

Stereoselective Synthesis Approaches for Chiral Analogues

The presence of a stereocenter at the C2 position of the morpholine ring in this compound necessitates the development of stereoselective synthetic methods to access enantiomerically pure analogues. Asymmetric synthesis of chiral morpholines is an active area of research, with several strategies being employed.

One prominent approach is the use of chiral pool starting materials. Enantiomerically pure amino acids or amino alcohols can be converted into chiral morpholine derivatives through a series of stereoconservative reactions. For example, the reduction of an optically active α-amino acid to the corresponding amino alcohol provides a chiral precursor for the construction of the morpholine ring.

Catalytic asymmetric synthesis offers a more efficient and versatile alternative. The asymmetric hydrogenation of dehydromorpholine precursors using chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can provide access to 2-substituted chiral morpholines with high enantioselectivity. Another strategy involves the diastereoselective cyclization of chiral precursors, where the stereochemistry of the starting material directs the formation of a specific stereoisomer of the product.

The table below highlights key stereoselective approaches applicable to the synthesis of chiral 2-substituted morpholine analogues.

Stereoselective StrategyKey Features and ReagentsExpected Outcome for 2-Substituted Morpholine
Chiral Pool SynthesisUse of enantiopure amino acids or amino alcohols (e.g., (S)-phenylalaninol)Access to a specific enantiomer of the target compound
Catalytic Asymmetric HydrogenationDehydromorpholine precursor, Chiral Rh or Ru catalysts (e.g., with BINAP ligand)High enantiomeric excess of the desired enantiomer
Diastereoselective CyclizationChiral auxiliary on the nitrogen or a substituent, cyclization reagentsFormation of a specific diastereomer which can be separated and the auxiliary removed
Enzymatic ResolutionRacemic morpholine derivative, Lipase, Acyl donorSeparation of enantiomers through selective acylation of one enantiomer

Advanced Synthetic Techniques and Methodological Innovations

To enhance the efficiency, sustainability, and scope of the synthesis of this compound and its analogues, advanced synthetic techniques are increasingly being adopted. These methods often offer advantages over traditional batch processing, such as reduced reaction times, improved yields, and enhanced safety profiles.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. dergipark.org.trmdpi.comtandfonline.comeresearchco.comnih.gov The use of microwave irradiation can significantly shorten the reaction times for both the formation of the pyrazole ring and the construction of the morpholine scaffold. For instance, the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form pyrazoles can often be achieved in minutes under microwave heating, compared to hours with conventional heating. dergipark.org.tr

Flow chemistry provides a continuous and automated platform for chemical synthesis, offering precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govmdpi.comresearchgate.net The synthesis of pyrazole and morpholine derivatives can be adapted to flow systems, enabling safer handling of hazardous reagents and facilitating scale-up. nih.govmdpi.com For example, the generation and subsequent reaction of diazo compounds for pyrazole synthesis can be performed more safely in a continuous flow reactor. nih.gov

Multicomponent reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step from three or more starting materials. The development of a multicomponent reaction that assembles the pyrazolyl-morpholine core in a convergent manner would be a significant methodological innovation. While a specific MCR for this compound may not be established, the principles of MCRs can be applied to design novel synthetic routes. core.ac.uk

The following table summarizes the application and potential benefits of these advanced techniques in the synthesis of pyrazolyl-morpholine derivatives.

Advanced TechniqueApplication in SynthesisPotential Advantages
Microwave-Assisted SynthesisPyrazole ring formation, Morpholine ring closure, N-alkylationReduced reaction times, Increased yields, Improved reaction control
Flow ChemistrySynthesis of reactive intermediates (e.g., diazo compounds), Telescoped multi-step synthesisEnhanced safety, Precise process control, Facile scalability, Improved reproducibility
Multicomponent ReactionsConvergent assembly of the core pyrazolyl-morpholine scaffoldHigh atom economy, Step economy, Rapid access to diverse libraries of analogues

Investigation of Biological Activities and Molecular Target Engagement of 4 Benzyl 2 1h Pyrazol 4 Yl Morpholine

Overview of Potential Biological Activities Inferred from Structural Motifs

The chemical architecture of 4-Benzyl-2-(1H-pyrazol-4-yl)morpholine incorporates two key heterocyclic scaffolds: pyrazole (B372694) and morpholine (B109124). Both of these ring systems are recognized as "privileged structures" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. nih.govresearchgate.netresearchgate.net The presence of these motifs suggests that the title compound could exhibit a diverse range of biological activities.

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of many therapeutic agents. nih.govglobalresearchonline.net Derivatives of pyrazole have been extensively investigated and are known to possess antimicrobial, anti-inflammatory, antiviral, anticancer, and central nervous system (CNS) activities. globalresearchonline.netnih.govnih.govresearchgate.net This broad spectrum is attributed to the pyrazole ring's ability to participate in various biological interactions, including hydrogen bonding and π-π stacking, with different enzymatic and receptor targets. globalresearchonline.net

Similarly, the morpholine ring, a six-membered saturated heterocycle containing nitrogen and oxygen atoms, is frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. researchgate.netnih.govacs.org The morpholine moiety can enhance aqueous solubility, metabolic stability, and receptor binding affinity. researchgate.netnih.gov Compounds containing a morpholine scaffold have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netresearchgate.net The combination of the biologically versatile pyrazole ring with the favorable pharmacokinetic profile of the morpholine moiety in this compound provides a strong rationale for investigating its potential as a therapeutic agent across multiple disease areas. nih.govresearchgate.net

Antimicrobial Activity Research Pathways

The structural components of this compound suggest promising avenues for antimicrobial research. Both pyrazole and morpholine derivatives are well-documented for their activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria and fungi. nih.govnih.govresearchgate.net

Potential Research Pathways:

Screening against Diverse Pathogens: An initial research pathway would involve screening the compound against a panel of clinically relevant bacteria and fungi. nih.gov This could include strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. nih.gov

Mechanism of Action Studies: Pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, making it a key target for investigation. nih.goveurekaselect.com Research could explore whether this compound acts via this mechanism.

Structure-Activity Relationship (SAR) Studies: The antimicrobial potency of pyrazole and morpholine analogs is often influenced by the nature and position of substituents. nih.govnih.gov For instance, the presence of halogen atoms or methoxy (B1213986) groups on aromatic rings attached to the core heterocycle has been shown to enhance activity. nih.gov Synthesizing and testing analogs of the title compound could elucidate these relationships and lead to more potent derivatives.

Below is a table summarizing the antimicrobial activity of representative pyrazole and morpholine derivatives, indicating potential targets for the title compound.

Compound ClassExample DerivativeTarget Organism(s)Observed Activity (MIC/MBC)Reference
Thiazolo-pyrazoleTethered thiazolo-pyrazole derivativeMRSAMIC: 4 µg/mL nih.gov
Quinoline-substituted pyrazoleQuinoline-substituted pyrazoleS. aureus, S. epidermidis, B. subtilisMIC: 0.12–0.98 µg/mL nih.gov
PyrazolineDerivative 4gS. aureus, E. coliMBC: 250 µg/ml
PyrazolineDerivative 24E. faecalisMIC: 32 µg/mL nih.gov
MorpholineMorpholine-substituted anilineGram-positive bacteriaMIC: 0.78 µg/mL nih.gov

Anti-inflammatory Activity Research Pathways

The pyrazole scaffold is famously present in several nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257) and phenylbutazone, highlighting its potential for modulating inflammatory pathways. nih.goveurekaselect.com The morpholine moiety has also been incorporated into compounds designed as anti-inflammatory agents. nih.govjapsonline.comrsc.org This suggests that this compound is a candidate for investigation in inflammatory disease models.

Potential Research Pathways:

Inhibition of Inflammatory Mediators: A primary research avenue would be to assess the compound's ability to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS). nih.govrsc.org Many pyrazole derivatives exhibit anti-inflammatory effects by inhibiting these targets. nih.govnih.gov

In Vitro Cellular Assays: The compound could be tested in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) to measure its effect on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as nitric oxide (NO). rsc.org

In Vivo Animal Models: Promising in vitro results could be followed by evaluation in established animal models of inflammation, such as the carrageenan-induced paw edema model in rats, to determine in vivo efficacy. nih.govnih.gov

The following table presents data on the anti-inflammatory activity of related heterocyclic compounds.

Compound ClassExample DerivativeAssay/TargetResultReference
Morpholine capped β-lactamCompound 5ciNOS InhibitionIC50: 0.12 ± 0.00 mM nih.gov
1,3,4-Trisubstituted pyrazoleCompound 5aCarrageenan-induced paw edema≥84.2% inhibition nih.gov
Morpholine Mannich baseCompound 4cProtein (BSA) denaturationIC50: 25.3 µM japsonline.com
MorpholinopyrimidineCompound V4NO production in LPS-induced RAW 264.7 cellsSignificant inhibition rsc.org
PyrazolineCompound 4Carrageenan-induced paw edemaHighly active compared to standard nih.gov

Antiviral Activity Research Pathways

Heterocyclic compounds containing pyrazole and morpholine rings have demonstrated significant potential as antiviral agents, acting against a broad spectrum of viruses. researchgate.netnih.govresearchgate.net Pyrazole derivatives have been reported to inhibit viruses such as Hepatitis A and C (HAV/HCV), Herpes simplex virus (HSV), and various influenza strains. nih.govnih.govresearchgate.net This established activity provides a strong basis for exploring the antiviral capabilities of this compound.

Potential Research Pathways:

Broad-Spectrum Antiviral Screening: The compound could be evaluated against a diverse panel of viruses to identify its spectrum of activity. This panel could include RNA and DNA viruses such as influenza virus, coronaviruses (e.g., SARS-CoV-2, MERS-CoV), HSV, and HCV. nih.govnih.govrsc.org

Mechanism-Based Assays: Research can be directed at specific viral targets. For example, some pyrazole-containing compounds have shown inhibitory activity against viral enzymes essential for replication, such as reverse transcriptase or neuraminidase. nih.gov Assays targeting these specific viral proteins could elucidate the compound's mechanism of action.

Inhibition of Viral Entry and Replication: Studies could investigate the compound's ability to interfere with different stages of the viral life cycle, such as attachment to host cells (adsorption), entry, or replication within the host cell. rsc.org For instance, pyrazole derivatives have been shown to inhibit virus-induced haemagglutination, indicating interference with viral attachment. nih.gov

Anticancer Activity Research Pathways

The pyrazole and morpholine scaffolds are integral to numerous compounds developed for cancer therapy. globalresearchonline.netresearchgate.netnih.gov They are known to target various hallmarks of cancer, including cell proliferation, survival, and angiogenesis, often through the inhibition of key signaling proteins like kinases. researchgate.netnih.gov The hybrid structure of this compound makes it a compelling candidate for anticancer drug discovery.

Potential Research Pathways:

Cytotoxicity Screening: The initial step would involve screening the compound for its cytotoxic effects against a panel of human cancer cell lines from different origins, such as breast (e.g., MCF-7), lung (e.g., A549), colon (e.g., HCT-116), and neuroblastoma (e.g., SHSY-5Y). researchgate.netnih.govsciforum.net

Kinase Inhibition Assays: Morpholine and pyrazole moieties are frequently found in kinase inhibitors. researchgate.netnih.gov The compound could be tested for its ability to inhibit protein kinases that are commonly dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), HER2, and Phosphatidylinositol 3-kinase (PI3K). researchgate.netnih.gov

Apoptosis and Cell Cycle Analysis: Further investigation could determine if the compound induces programmed cell death (apoptosis) in cancer cells. researchgate.net Techniques like flow cytometry can be used to analyze the cell cycle distribution and quantify apoptotic cells following treatment with the compound.

The table below summarizes the anticancer activity of related compounds, highlighting potential areas of investigation.

Compound ClassExample DerivativeTarget/Cell LineActivity (IC50)Reference
Morpholine quinazolineCompound AK-10A549 (Lung)0.98 ± 0.04 µM nih.gov
Morpholine quinazolineCompound AK-3MCF-7 (Breast)0.81 ± 0.03 µM nih.gov
Morpholine benzophenoneCompound 8bMCF-7 (Breast)Potent anti-mitogenic activity sciforum.net
Thiazolyl-pyrazolineCompound 44MCF-7 (Breast)8.05 µM nih.gov
Thiazolyl-pyrazolineCompound 44EGFR Kinase4.34 µM nih.gov
Pyrazole derivativeUnnamed derivativeHuman colon cancer cell line4.2 µM nih.gov

Central Nervous System (CNS) Activity Research Pathways

Both pyrazoline (a reduced form of pyrazole) and morpholine derivatives have been explored for their effects on the central nervous system. nih.govigmpublication.org The morpholine ring, in particular, is often incorporated into CNS drug candidates to modulate physicochemical properties and improve permeability across the blood-brain barrier (BBB). nih.govacs.org Pyrazoline derivatives have been investigated for a range of CNS activities, including antidepressant and anticonvulsant effects. igmpublication.orgmdpi.com

Receptor Modulation in Mood and Pain Disorder Models

The potential for CNS activity opens research pathways into mood and pain disorders, where receptor modulation is a key therapeutic strategy.

Potential Research Pathways:

Monoamine Oxidase (MAO) Inhibition: Pyrazoline derivatives have been designed and evaluated as inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters like serotonin (B10506) and dopamine (B1211576). nih.govnih.gov Inhibition of these enzymes is a validated strategy for treating depression. The title compound could be screened for its inhibitory activity against both MAO isoforms.

Receptor Binding Assays: The compound could be tested for its affinity to various CNS receptors implicated in mood and pain, such as serotonin (5-HT), dopamine (D), and opioid receptors. The aryl-morpholine substructure is known to interact with such receptors. nih.gov

Behavioral Models: If in vitro activity is confirmed, the compound could be advanced to in vivo behavioral models in rodents. The tail suspension test (TST) is a common model for screening potential antidepressant activity, while models like the hot plate or tail-flick test are used to assess analgesic properties. nih.govresearchgate.net

Enzyme and Receptor Bioactivity in Neurodegenerative Disease Models

While the direct enzymatic and receptor bioactivity of this compound in models of neurodegenerative disease has not been extensively detailed in publicly available research, the constituent chemical scaffolds, morpholine and pyrazole, are known to be pharmacologically active. Morpholine-based compounds are recognized for their potential to modulate key enzymes implicated in neurodegenerative processes, such as cholinesterases and secretases. researchgate.net The morpholine ring's structural properties can contribute to blood-brain barrier permeability, a critical factor for drugs targeting the central nervous system (CNS). researchgate.net Similarly, pyrazoline derivatives, which share a core structure with pyrazole, have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are relevant targets in conditions like Alzheimer's and Parkinson's disease. nih.gov

Enzyme Inhibition in CNS Tumor Models

Other Investigated Biological Activities in Pre-Clinical Models

Beyond neurodegenerative diseases and cancer, the structural motifs of this compound suggest potential interactions with other biologically significant enzymes and receptors.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

There is no specific data available for the DPP-IV inhibitory activity of this compound. However, the pyrazole scaffold is a known feature in some DPP-IV inhibitors. The inclusion of a pyrazole ring can facilitate interactions with the active site of the DPP-IV enzyme. researchgate.net For example, certain thiosemicarbazones incorporating a pyrazole ring have been identified as potent DPP-IV inhibitors. nih.gov DPP-IV is a therapeutic target in type 2 diabetes, and its inhibition helps to regulate glucose levels. nih.gov

Urease Enzyme Inhibition

Direct studies on the urease inhibitory potential of this compound have not been reported. Nevertheless, various heterocyclic compounds, including some morpholine derivatives, have been investigated for their ability to inhibit the urease enzyme. researchgate.net Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori, and its inhibition is a strategy for treating these conditions.

Adenosine (B11128) Receptor Affinity and Selectivity

While the affinity and selectivity of this compound for adenosine receptors have not been specifically documented, related compounds containing the pyrazole moiety have been explored as adenosine receptor antagonists. For instance, a series of 8-(1-benzyl-1H-pyrazol-4-yl) xanthines were synthesized and found to have a high affinity and selectivity for the A2B adenosine receptor. nih.gov Adenosine receptors are involved in various physiological processes, and their modulation is a target for treating conditions like asthma. nih.gov

Sigma Receptor Affinity

Specific data on the sigma receptor affinity of this compound is not available in the current literature. The sigma receptors, σ1 and σ2, are involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. acs.orgnih.gov The affinity of a compound for these receptors is typically determined through radioligand binding assays. While various ligands for sigma receptors have been developed, the binding profile of this particular morpholine derivative remains to be characterized.

An article on the biological activities and molecular target engagement of this compound cannot be generated at this time. Extensive searches for scientific data pertaining to this specific chemical compound have yielded no detailed research findings regarding its biological activities, molecular target interactions, or mechanisms of action.

Specifically, no information was found concerning:

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Without any foundational scientific data on this compound, it is not possible to create a scientifically accurate and informative article that adheres to the requested detailed outline. The generation of data tables and detailed research findings is unachievable due to the absence of primary or secondary research on this specific molecule in the public domain.

An extensive search for scientific literature and data on the specific chemical compound This compound reveals a significant lack of available information regarding its biological activities and molecular target engagement. Despite a thorough investigation across multiple scientific databases and research repositories, no specific studies detailing its allosteric modulation mechanisms, orthosteric binding properties, or any associated receptor desensitization or downregulation pathways could be located.

The core chemical scaffolds present in this molecule, namely pyrazole and morpholine, are individually well-represented in medicinal chemistry literature and are known to be constituents of various biologically active compounds. Pyrazole derivatives, for instance, are recognized for a wide array of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities. Similarly, the morpholine ring is a common feature in many approved drugs, contributing to their physicochemical properties and therapeutic efficacy.

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Structure Activity Relationships Sar and Computational Studies of 4 Benzyl 2 1h Pyrazol 4 Yl Morpholine and Its Analogues

Elucidation of Active Pharmacophores and Functional Groups

Contribution of the Benzyl (B1604629) Moiety to Activity and Selectivity

The benzyl moiety, a lipophilic group, plays a significant role in the molecule's interaction with target proteins, often fitting into hydrophobic pockets within the active site. The orientation and conformation of this group are critical for establishing potent activity.

Research on related pyrazole-based inhibitors has shown that the introduction of a benzyl group can be well-tolerated and may be explored for further modifications to enhance binding affinity. scispace.comnih.gov In some instances, the extension of a pyrazole (B372694) core with a benzyl moiety demonstrated no significant reduction in inhibitory activities, suggesting it effectively occupies a specific binding region. scispace.comnih.gov The benzyl group's rotation around the C(pyrazole)-C(CH2) single bond allows for conformational flexibility, which can be crucial for optimal binding. nih.gov However, SAR studies on other pyrazole derivatives have indicated that introducing a benzyl group can sometimes lead to a decrease in inhibitory activity compared to smaller or different substituents, highlighting the specificity of the target's binding pocket. nih.gov

The benzyl ring itself can be a site for further modification. Introducing substituents on the phenyl ring can modulate electronic properties, steric bulk, and the potential for additional hydrogen bonding or halogen bonding interactions, thereby fine-tuning both potency and selectivity. mdpi.com

Role of the Pyrazole Ring in Target Recognition and Binding

The pyrazole ring is a five-membered aromatic heterocycle that is considered a "privileged structure" in medicinal chemistry due to its wide range of biological activities and its ability to act as a versatile scaffold. nih.govnih.gov Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with amino acid residues in a target's active site.

The substitution pattern on the pyrazole ring is key to its function. nih.gov In the context of 4-Benzyl-2-(1H-pyrazol-4-yl)morpholine, the pyrazole acts as a central linker connecting the morpholine (B109124) and, indirectly, the benzyl group. Docking studies on analogous pyrazole-based inhibitors suggest that the pyrazole core and its substituents can target specific subsites within an enzyme's active site, such as the S1 and S1' pockets. nih.gov The N1 position of the pyrazole is often a key point for modification; N-substitution can allow for the exploration of additional binding pockets, potentially leading to enhanced activity and selectivity. scispace.comnih.gov For instance, N-alkylation or N-arylation can introduce vectors that interact with different regions of the target protein. scispace.com

Impact of the Morpholine Ring on Molecular Interactions and Related Biological Properties

The morpholine ring is a six-membered heterocycle containing both a secondary amine and an ether linkage. This unique structure imparts a combination of properties that are highly valuable in drug design. nih.govresearchgate.net The presence of the weak basic nitrogen and an oxygen atom gives the ring a distinct pKa value and conformational flexibility, allowing it to participate in various lipophilic and hydrophilic interactions. nih.gov

The morpholine moiety is known to:

Enhance Potency : It can engage in specific molecular interactions, such as hydrogen bonding, within a target's active site. nih.gov

Act as a Scaffold : It can correctly orient other functional groups for optimal binding with a receptor. nih.gov

Modulate Physicochemical Properties : The inclusion of a morpholine ring often improves aqueous solubility, metabolic stability, and brain permeability, which are critical for favorable pharmacokinetic profiles. nih.govresearchgate.net

In numerous CNS-active compounds, the morpholine ring has been shown to be crucial for activity. For example, in a series of δ-secretase inhibitors, the morpholine ring was found to interact within the S1 pocket with key amino acid residues. nih.gov Similarly, replacing a piperidine (B6355638) scaffold with a morpholine ring in certain compounds resulted in improved potency and a better safety profile concerning CYP3A4 liability. nih.gov

Design and Synthesis for Systematic SAR Exploration

The systematic exploration of the structure-activity relationships for this compound involves the rational design and synthesis of analogs to probe the chemical space around this core scaffold. mdpi.com Key strategies include positional scanning to understand the effects of substituents at various locations and the use of bioisosteric replacements to modulate activity and physicochemical properties.

Positional Scanning and Substituent Effects

Positional scanning involves systematically altering substituents at each available position on the core structure to map out the SAR. For the this compound scaffold, key positions for modification include the benzyl ring, the pyrazole ring (N1, C3, and C5 positions), and the morpholine ring.

Table 1: Representative SAR Findings from Positional Scanning of Pyrazole Analogs

Position of Variation Substituent Effect on Activity Reference
Pyrazole C3(5) Phenyl High inhibitory activity nih.gov
Pyrazole C3(5) Methyl Decreased inhibitory activity nih.gov
Pyrazole C3(5) Benzyl Decreased inhibitory activity nih.gov
Pyrazole C3(5) Cyclopentyl Similar activity to Phenyl nih.gov
Pyrazole N1 Methyl 4 to 6-fold decrease in activity scispace.com
Pyrazole N1 Phenyl 4 to 6-fold decrease in activity scispace.com
Pyrazole N1 Benzyl No significant reduction in activity scispace.comnih.gov

As illustrated in studies on related pyrazole inhibitors, introducing different groups at the C3(5) position, such as methyl or benzyl groups, can decrease activity compared to a phenyl ring, whereas a cyclopentyl group may maintain similar potency. nih.gov This suggests a specific size and shape requirement for this pocket. Similarly, N1 substitution on the pyrazole ring shows varied effects; while small lipophilic groups like methyl and phenyl can decrease activity, a larger benzyl group may be well-tolerated, and acidic moieties like carboxyphenyl can even increase selectivity for certain targets. scispace.comnih.gov Modifications to the benzyl ring itself, such as adding electron-donating or withdrawing groups, can further refine interactions.

Bioisosteric Replacement Strategies for Modulated Activity

Bioisosteric replacement is a powerful strategy in drug design where one functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic parameters. nih.govmdpi.com This approach can be applied to each of the three core moieties of this compound.

Table 2: Potential Bioisosteric Replacements for Key Moieties

Moiety Potential Bioisostere(s) Rationale for Replacement
Pyrazole Ring 1,2,3-Triazole, Isoxazole (B147169), Thiazole Modulate H-bonding capacity, metabolic stability, and pKa.
Morpholine Ring Piperidine, Piperazine (B1678402), Thiomorpholine (B91149) Alter basicity, lipophilicity, and potential for H-bonding interactions.
Benzyl Group Pyridylmethyl, Thienylmethyl, Cyclohexylmethyl Introduce heteroatoms for new interactions, modify lipophilicity and metabolic profile.

| Phenyl (of Benzyl) | Pyridine, Thiophene | Change electronic properties and potential for π-π stacking or hydrogen bonding. |

For example, the pyrazole ring could be replaced with other five-membered heterocycles like 1,2,3-triazole or isoxazole to alter the hydrogen bonding pattern and dipole moment. nih.gov The morpholine ring could be substituted with thiomorpholine to increase lipophilicity or with piperazine to introduce an additional site for substitution and modulate basicity. Replacing the benzyl group with other arylmethyl or cycloalkylmethyl groups can probe the steric and electronic requirements of the corresponding hydrophobic pocket. The thoughtful application of these bioisosteric replacements can lead to analogs with significantly improved and finely tuned biological activity. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods are integral to modern drug discovery, enabling the prediction of molecular properties, binding affinities, and dynamic behaviors, thereby guiding the synthesis and optimization of new drug candidates. For a molecule like this compound, these approaches can elucidate the key structural features that govern its biological activity.

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) methodologies become crucial. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For pyrazole-based compounds, LBDD strategies such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis have been successfully employed to identify essential chemical features for potent and selective inhibitors of various enzymes and receptors. nih.gov By analyzing a series of active and inactive analogues of this compound, a pharmacophore model could be developed. This model would highlight the spatial arrangement of key features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, that are critical for biological activity.

When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) offers a more direct approach to understanding and optimizing ligand-target interactions. This methodology involves docking the ligand into the active site of the target protein to predict its binding conformation and affinity. For analogues of this compound, SBDD has been instrumental in the development of potent inhibitors for various kinases and other enzymes. The insights gained from these studies can guide the modification of the 4-benzyl, pyrazole, or morpholine moieties to enhance binding affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogues, docking simulations can provide valuable predictions about their binding modes within the active site of a target protein. sciencescholar.us Studies on related pyrazole derivatives have demonstrated the utility of docking in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govtandfonline.com For example, the pyrazole ring can act as a hydrogen bond donor or acceptor, while the benzyl and morpholine groups can engage in hydrophobic and van der Waals interactions.

To illustrate the potential outcomes of such a study, the following hypothetical docking results for a series of pyrazole-morpholine analogues against a generic kinase target are presented.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
This compound -8.5MET120, LYS75, LEU170H-bond with MET120 (pyrazole NH), Hydrophobic interaction with LEU170 (benzyl)
Analogue 1 (4-(4-chlorobenzyl)-...)-9.2MET120, LYS75, LEU170, VAL80H-bond with MET120, Enhanced hydrophobic interaction with VAL80 (chlorobenzyl)
Analogue 2 (4-Benzyl-2-(1-methyl-1H-pyrazol-4-yl)...)-7.8LEU170Loss of H-bond from pyrazole NH, Hydrophobic interaction with LEU170
Analogue 3 (...(1H-pyrazol-3-yl)morpholine)-8.1MET120, LYS75, ALA118Altered H-bond geometry with MET120, new contact with ALA118

Note: This data is illustrative and not based on experimental results for the specific compound.

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of a ligand-protein complex over time. nih.gov An MD simulation of this compound bound to a target protein could reveal important information about the stability of the binding pose predicted by docking. eurasianjournals.com It can also shed light on the conformational changes that both the ligand and the protein may undergo upon binding. Such simulations are crucial for validating docking results and for gaining a deeper understanding of the energetic and entropic contributions to binding affinity. tandfonline.com

QSAR is a computational technique that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. pensoft.net For morpholine and pyrazole derivatives, QSAR models have been developed to predict their activity as, for example, anticancer or anti-inflammatory agents. acs.orgnih.gov A QSAR study on a series of analogues of this compound would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and then using statistical methods to derive a mathematical equation that relates these descriptors to the observed biological activity. pensoft.net

A hypothetical QSAR equation for a series of pyrazole-morpholine analogues might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.2 * HD_Count + 0.8 * Aromatic_Rings - 2.5

Where:

LogP represents the lipophilicity.

MW is the molecular weight.

HD_Count is the number of hydrogen bond donors.

Aromatic_Rings is the count of aromatic rings.

This model would suggest that higher lipophilicity, more hydrogen bond donors, and the presence of aromatic rings are beneficial for activity, while increased molecular weight is detrimental.

Conformational Analysis and Stereochemical Influences on Biological Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The morpholine ring in this compound typically adopts a chair conformation. The substituents on the morpholine ring can exist in either axial or equatorial positions, and the preferred conformation can significantly impact biological activity.

For 2-substituted morpholines, the conformational preference is influenced by steric and electronic effects. acs.orgnih.gov The presence of the bulky benzyl group at the 4-position and the pyrazolyl group at the 2-position will dictate the most stable chair conformation. Stereochemistry is also a crucial factor, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. Since the 2-position of the morpholine ring in this compound is a stereocenter, the R and S enantiomers would likely have distinct binding affinities and efficacies. Computational studies can be employed to predict the preferred conformations of each enantiomer and how they might interact differently with a chiral biological target. eurasianjournals.com

The following table summarizes the potential conformational and stereochemical considerations for this compound.

FeatureDescriptionPotential Impact on Biological Activity
Morpholine Ring Conformation Predominantly a chair conformation.The relative orientation of substituents (axial vs. equatorial) affects the overall shape of the molecule and its ability to fit into a binding site.
2-Pyrazolyl Substituent Can be in an axial or equatorial position.The equatorial position is generally more stable for bulky groups, but the axial conformation might be required for specific interactions with the target.
4-Benzyl Substituent The benzyl group can rotate, adopting different orientations.The orientation of the benzyl group can influence hydrophobic interactions with the target protein.
Stereochemistry at C2 The C2 of the morpholine ring is a chiral center.The R and S enantiomers will have different 3D arrangements of atoms and are likely to exhibit different binding affinities and biological activities.

Future Directions and Research Perspectives

Development of Novel Analogues with Tuned Potency and Selectivity Profiles

The core structure of 4-Benzyl-2-(1H-pyrazol-4-yl)morpholine offers multiple points for chemical modification to develop novel analogues with optimized potency and selectivity. Structure-activity relationship (SAR) studies on related pyrazole (B372694) and morpholine (B109124) compounds provide a roadmap for this endeavor. nih.govresearchgate.net

Key strategies for analogue development could include:

Substitution on the Pyrazole Ring: The pyrazole moiety is amenable to substitution at several positions. For instance, SAR studies have shown that the nature and position of substituents on pyrazole scaffolds significantly influence their antileishmanial activity. nih.gov Introducing small alkyl, halogen, or cyano groups could modulate the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity to specific biological targets.

Modification of the Morpholine Scaffold: The morpholine ring is a key contributor to the pharmacokinetic properties of a molecule. researchgate.net Replacing the simple morpholine with bridged or chiral morpholine derivatives has been shown to dramatically improve the selectivity of inhibitors for targets like the mammalian target of rapamycin (B549165) (mTOR) over related kinases such as PI3Kα. scilit.com Such modifications create a deeper pocket in the target enzyme that can be exploited for enhanced selectivity. scilit.com

Varying the Benzyl (B1604629) Group: The N-benzyl group can be modified to explore its impact on biological activity. Introducing substituents on the phenyl ring (e.g., halogens, methoxy (B1213986) groups, or nitro groups) can alter lipophilicity and electronic distribution, which may lead to improved potency. A hit-to-lead optimization of a pyrazole series of tissue-nonspecific alkaline phosphatase (TNAP) inhibitors demonstrated that 2,4-dichloro substitution on a phenyl ring significantly improved potency. nih.gov

A systematic exploration of these modifications would allow for the generation of a focused library of analogues, which could then be screened to identify compounds with superior potency and selectivity for desired biological targets.

Exploration of New Therapeutic Areas and Target Classes

The diverse pharmacological activities associated with pyrazole and morpholine scaffolds suggest that analogues of this compound could be relevant for a wide range of diseases.

Oncology: Pyrazole derivatives are extensively studied as anticancer agents that target various components of cell signaling pathways. nih.gov They have been developed as inhibitors of crucial enzymes like cyclin-dependent kinases (CDKs), which regulate the cell cycle. rsc.org Furthermore, morpholine-containing compounds have been successfully designed as potent and selective mTOR inhibitors, a key target in cancer therapy. mdpi.com Given this, novel analogues could be screened against a panel of cancer cell lines and kinases to identify potential anticancer therapeutics.

Neurodegenerative Diseases: The morpholine ring is often incorporated into molecules to improve their ability to cross the blood-brain barrier, making it a valuable scaffold for central nervous system (CNS) drug discovery. acs.orgnih.gov Pyrazoline derivatives have been investigated as therapeutic agents for neurodegenerative disorders, showing potential as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in Alzheimer's and Parkinson's disease, respectively. nih.govacs.org This suggests a promising avenue for developing analogues for neurological conditions.

Infectious Diseases: Substituted pyrazoles have demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, by inhibiting the essential membrane protein MmpL3. nih.gov Other pyrazole derivatives have shown potential as antileishmanial agents. nih.gov This highlights the potential for developing novel anti-infective agents from the this compound scaffold.

Inflammatory and Metabolic Diseases: Pyrazole-containing compounds are known for their anti-inflammatory properties, and some have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in diseases like glaucoma and epilepsy. nih.gov This opens up the possibility of exploring this scaffold for a range of inflammatory and metabolic disorders.

The following table summarizes the inhibitory activities of some pyrazole and morpholine derivatives against various cancer cell lines, providing a basis for future screening efforts.

Compound ClassDerivative ExampleTarget/Cell LineIC50 / GI50
Pyrazole Derivatives Compound 9v TNAP<100 nM
Compound 9 CDK2/cyclin A20.96 µM
Compound 14 K-562, UO-31, SR, HOP-920.04 to 11.4 µM
Compound 14 (amide)HeLa, A549, SKMEL28More effective than cisplatin
Morpholine Derivatives Compound 10e (THQ)A549 (Lung Cancer)Not specified

Data sourced from multiple studies. nih.govnih.govrsc.orgmdpi.com

Integration of Advanced Computational and Experimental Methodologies for Compound Optimization

Modern drug discovery relies heavily on the synergy between computational and experimental techniques to accelerate the optimization of lead compounds.

Computational Approaches: In silico methods such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are invaluable for understanding how these molecules interact with their biological targets. eurasianjournals.com Computational studies can predict binding modes, estimate binding affinities, and provide insights into the dynamic behavior of the compound-target complex. mdpi.commdpi.com For instance, MD simulations have been used to validate the stability of pyrazole derivatives within the catalytic domain of CDK2. rsc.org These methods can be used to virtually screen libraries of this compound analogues to prioritize the synthesis of the most promising candidates. researchgate.netconnectjournals.com

Advanced Experimental Screening: High-throughput screening (HTS) can be employed to rapidly test a large library of analogues against a panel of biological targets. nih.gov Subsequent detailed experimental validation using techniques like cell-based assays and enzymatic assays can confirm the activity and mechanism of action of the most potent compounds.

The integration of these methodologies creates an efficient feedback loop where computational predictions guide experimental work, and the results from experiments are used to refine the computational models, ultimately accelerating the journey from a hit compound to a viable drug candidate.

Strategic Derivatization for Modulated Biological Profiles and Research Applications

Beyond developing therapeutic agents, strategic derivatization of the this compound scaffold can be used to fine-tune its properties for specific applications.

Improving Pharmacokinetic Profiles: The morpholine ring is a key tool for modulating the pharmacokinetic properties of a drug. sci-hub.se Strategic modifications to this ring can enhance aqueous solubility, metabolic stability, and oral bioavailability. researchgate.netresearchgate.net For example, derivatization can be used to block sites of metabolism, thereby prolonging the half-life of the compound.

Development of Chemical Probes: The core scaffold can be functionalized to create chemical probes for research purposes. For instance, a fluorescent tag could be attached to a potent analogue to visualize its localization within cells, or a photo-affinity label could be introduced to identify its direct binding partners. Late-stage functionalization techniques, which allow for the modification of complex molecules in the final steps of a synthesis, are particularly useful for rapidly generating such research tools. rsc.org

Through such strategic derivatization, the this compound scaffold can be adapted not only for therapeutic use but also as a versatile tool to probe complex biological systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.